(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089388-86-1
VCID: VC11656582
InChI: InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
SMILES: C1=CC(=CC=C1C(CN)C(=O)O)F.Cl
Molecular Formula: C9H11ClFNO2
Molecular Weight: 219.64 g/mol

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

CAS No.: 2089388-86-1

Cat. No.: VC11656582

Molecular Formula: C9H11ClFNO2

Molecular Weight: 219.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride - 2089388-86-1

Specification

CAS No. 2089388-86-1
Molecular Formula C9H11ClFNO2
Molecular Weight 219.64 g/mol
IUPAC Name (2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Standard InChI Key ULSLJWWIEKJULU-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl
SMILES C1=CC(=CC=C1C(CN)C(=O)O)F.Cl
Canonical SMILES C1=CC(=CC=C1C(CN)C(=O)O)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a three-carbon chain (propanoic acid) with the following substituents:

  • Carboxylic acid group at position 1

  • 4-Fluorophenyl group at position 2

  • Amino group at position 3

  • Hydrochloride salt formation at the amino group

The (S)-configuration at the chiral center (position 3) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁ClFNO₂
Molecular Weight219.64 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point308.8 ± 32.0 °C
Flash Point140.6 ± 25.1 °C
Exact Mass219.053 Da

Synthesis and Purification

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step enantioselective route:

  • Knoevenagel Condensation: 4-Fluorobenzaldehyde reacts with Meldrum’s acid to form a β-keto ester intermediate.

  • Asymmetric Reduction: The intermediate undergoes catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) to introduce the (S)-configuration.

  • Hydrolysis and Salt Formation: The reduced product is hydrolyzed to the carboxylic acid and treated with hydrochloric acid to yield the hydrochloride salt .

Critical Reaction Parameters

  • Temperature: 0–5°C during reduction to minimize racemization.

  • Solvent System: Methanol/water mixtures for optimal solubility and crystal formation .

  • Yield: >90% enantiomeric excess (ee) achieved via chiral HPLC purification.

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

  • Crystallization Optimization: Anti-solvent addition (e.g., diethyl ether) improves salt purity to >99% .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL in water at 25°C, facilitated by the hydrochloride salt .

  • Organic Solvents: Soluble in methanol (34 mg/mL) and dimethyl sulfoxide (DMSO, 89 mg/mL).

  • Storage Conditions: Stable at 2–8°C for >24 months; degradation occurs above 40°C .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1712 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-F aromatic), and 1540 cm⁻¹ (N-H bend).

  • ¹H NMR (D₂O): δ 7.45 (d, 2H, aromatic), 4.21 (q, 1H, CH), 3.18 (dd, 1H, CH₂), 2.95 (dd, 1H, CH₂) .

Biological Activity and Mechanisms

Neurotransmitter Receptor Modulation

The compound acts as a glutamate receptor agonist, binding to NMDA and AMPA receptors with IC₅₀ values of 3.2 μM and 8.7 μM, respectively. This activity suggests potential in treating neurodegenerative diseases by modulating synaptic plasticity.

Enzyme Inhibition

  • Aromatic L-Amino Acid Decarboxylase (AADC): Inhibits AADC with a Kᵢ of 0.45 μM, reducing dopamine synthesis in Parkinson’s disease models.

  • Phenylalanine Hydroxylase (PAH): Competes with phenylalanine (Kᵢ = 1.8 μM), impacting tyrosine biosynthesis .

Table 2: Comparative Biological Activity

TargetActivityPotency (IC₅₀/Kᵢ)
NMDA ReceptorAgonist3.2 μM
AMPA ReceptorPartial Agonist8.7 μM
AADCCompetitive Inhibitor0.45 μM
PAHSubstrate Analog1.8 μM

Therapeutic and Industrial Applications

Pharmaceutical Development

  • Neuroprotective Agents: Prevents glutamate-induced excitotoxicity in hippocampal neurons (EC₅₀ = 5.6 μM).

  • Prodrug Synthesis: Serves as a backbone for fluorinated prodrugs targeting LAT1 transporters in cancer cells .

Industrial Uses

  • Chiral Auxiliaries: Employed in asymmetric synthesis of β-lactam antibiotics.

  • Fluorescent Probes: Conjugated with dansyl chloride for protein-binding studies (λₑₓ = 340 nm, λₑₘ = 520 nm) .

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